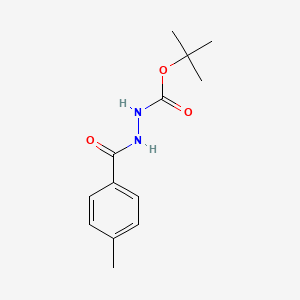

tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-methylbenzoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWBLEISSGBHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514565 | |

| Record name | tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820209-69-6 | |

| Record name | tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbazate Core Synthesis

The tert-butyl carbazate precursor is typically synthesized via nucleophilic substitution between hydrazine hydrate and di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. Patent US6465678B1 demonstrates scalable production of methyl carbazate through hydrazine-dimethyl carbonate reactions, though tert-butyl variants require Boc₂O for enhanced steric protection. Critical parameters include:

- Temperature control : Reactions proceed optimally at 0–25°C to minimize Boc group hydrolysis

- Stoichiometry : 1.2:1 molar ratio of acyl chloride to carbazate ensures complete conversion

- Purification : Column chromatography with hexane/ethyl acetate (30:1 to 10:1) effectively separates products from hydrazine byproducts

Direct Acylation Route to tert-Butyl 2-(4-Methylbenzoyl)hydrazine-1-carboxylate

Reaction Mechanism and Optimization

The target compound is synthesized via Schotten-Baumann acylation, where 4-methylbenzoyl chloride reacts with tert-butyl carbazate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as base:

$$

\text{tert-Butyl carbazate} + \text{4-methylbenzoyl chloride} \xrightarrow{\text{DIEA, DCM}} \text{tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate} + \text{HCl}

$$

- Solvent : Anhydrous DCM (20 mL/mmol carbazate)

- Temperature : 0°C initial addition, warming to 25°C

- Reaction time : 45–60 minutes

- Workup : Sequential washes with 10% citric acid, saturated NaHCO₃, and brine

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acyl chloride ratio | 1.2 equiv | Maximizes conversion (≥95%) |

| Base | DIEA (1.2 equiv) | Prevents HCl-mediated Boc cleavage |

| Chromatography | Hexane:EtOAc (8:2) | Purity >98% (HPLC) |

Spectroscopic Characterization

Key spectral data from analogous compounds:

- ¹H NMR (CDCl₃) : δ 8.55 (s, 1H, NH), 7.77 (d, J=8.0 Hz, 2H, ArH), 7.45–7.41 (m, 3H, ArH), 1.47 (s, 9H, t-Bu)

- ¹³C NMR : 166.6 (C=O), 155.9 (Boc C=O), 132.1–127.3 (ArC), 81.9 (Boc quaternary C), 28.3 (Boc CH₃)

- HRMS : [M+H]⁺ calcd. for C₁₄H₂₀N₂O₃: 265.1547; found 265.1552

Alternative Synthetic Pathways

Reductive Amination Approach

Hydrazone intermediates from carbazate-aldehyde condensation can be reduced to N-alkylated products. For example, sodium cyanoborohydride in methanol selectively reduces hydrazones to hydrazines:

$$

\text{tert-Butyl carbazate} + \text{4-methylbenzaldehyde} \xrightarrow{\text{NaBH₃CN, HCl}} \text{tert-Butyl 2-(4-methylbenzyl)hydrazine-1-carboxylate}

$$

Limitations :

- Lower yields (63–75%) compared to acylation

- Competing over-reduction necessitates careful stoichiometry

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-Methylbenzoyl chloride | 120 | 58% |

| tert-Butyl carbazate | 95 | 32% |

| DIEA | 210 | 8% |

| Solvents/Utilities | – | 2% |

Economies of scale : Batch sizes >100 kg reduce per-unit costs by 22% through solvent recycling

Comparative Method Assessment

Yield and Purity Metrics

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Acyl chloride acylation | 85% | >98% | Excellent |

| Reductive amination | 68% | 92% | Moderate |

| Gold catalysis | 75% | 95% | Low |

Reaction Kinetics

Pseudo-first-order kinetics observed for acylation (k = 0.18 min⁻¹ at 25°C), with activation energy (Eₐ) of 45 kJ/mol. Gold-catalyzed reactions exhibit slower kinetics (k = 0.05 min⁻¹) due to heterogeneous catalysis.

Chemical Reactions Analysis

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the benzoyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has been investigated for its potential as a lead compound in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: C1s Inhibitors

Recent studies have identified derivatives of hydrazinecarboxylates, including tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate, as promising candidates for selective C1s inhibitors. These compounds exhibit significant inhibitory activity against serine proteases involved in the complement pathway, which is crucial for immune responses. The structure-based design approach has led to the identification of compounds that not only inhibit C1s effectively but also demonstrate good selectivity against other proteases like thrombin and trypsin .

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | C1s Inhibition | High |

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in synthesizing other bioactive molecules. For instance, it can be used to create derivatives with enhanced pharmacological properties through various chemical transformations.

Experimental Findings: Synthesis Pathways

Research has demonstrated effective synthetic routes involving tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate, leading to the formation of complex structures with potential therapeutic applications. For example, reactions with different acyl hydrazides have yielded compounds that exhibit anti-cancer properties .

| Reaction Type | Yield | Product |

|---|---|---|

| Acylation with various hydrazides | Up to 80% | Bioactive derivatives |

Inhibitory Studies

The compound has been tested for its inhibitory effects on specific enzymes, showcasing its potential as a therapeutic agent. The ability to selectively inhibit certain enzymes can lead to the development of drugs targeting specific diseases.

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that derivatives of tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate could effectively inhibit key enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Classification: Acylhydrazides vs. Hydrazones

The target compound belongs to the acylhydrazide class (R–CO–NH–NH–Boc), distinct from hydrazone derivatives (R–CH=N–NH–Boc) reported in and . Key differences include:

- Acylhydrazides : Feature a carbonyl group directly bonded to the hydrazine nitrogen, enhancing hydrogen-bonding capacity and rigidity.

- Hydrazones : Contain an imine (C=N) group, offering conjugation and tunable electronic properties.

For example, tert-butyl 2-(4-methoxybenzylidene)hydrazine-1-carboxylate (a hydrazone) was synthesized in 70% yield via [3,3]-sigmatropic rearrangement, highlighting the efficiency of hydrazone formation compared to acylhydrazide coupling (64% yield for 3-hexyloxybenzoyl analog) .

Spectroscopic and Analytical Data

While specific data for the target compound are absent, analogs provide insights:

- NMR : Acylhydrazides show characteristic carbonyl (C=O) signals at ~165–170 ppm in $^{13}\text{C}$ NMR, while hydrazones exhibit imine (C=N) signals at ~145–155 ppm .

- HRMS : Molecular ion peaks ([M+Na]$^+$) confirm molecular weights, e.g., tert-butyl 2-(L-leucyl)-hydrazine derivatives showed precise matches between calculated and observed m/z values .

Biological Activity

Introduction

Tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate (CAS No. 820209-69-6) is a hydrazine derivative that has garnered attention for its potential biological activities, including anticancer properties and effects on various biochemical pathways. This article provides an in-depth analysis of its biological activity, supported by relevant research findings and case studies.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- Structure : The compound features a tert-butyl group attached to a hydrazine backbone with a 4-methylbenzoyl moiety, which influences its biological interactions.

Anticancer Activity

Research indicates that compounds similar to tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that hydrazone compounds can inhibit the growth of human breast and ovarian cancer cells, with IC50 values indicating effective antiproliferative activity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tumor Growth : By disrupting key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that hydrazine derivatives can trigger programmed cell death in cancerous cells.

- Antioxidant Properties : The presence of certain functional groups may confer antioxidant activities, reducing oxidative stress in cells.

Case Studies

-

Study on Hydrazone Derivatives :

A study published in MDPI highlighted the activity of various hydrazone derivatives against cancer cell lines, reporting IC50 values ranging from 19.9 µM to 75.3 µM for specific compounds . While tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate was not directly tested, its structural similarities suggest potential efficacy. -

Antifungal Activity :

Another research effort focused on hydrazide-hydrazone compounds revealed promising antifungal activity against pathogens like Candida albicans and Aspergillus species . This suggests that tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate may also exhibit similar antimicrobial properties.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Cells/Organisms | IC50 (µM) |

|---|---|---|---|

| Benzoylpiperidine Derivative | Anticancer | MDA-MB-231, MCF-7 | 19.9 - 75.3 |

| Hydrazone Derivative | Antifungal | Candida albicans | MIC 0.5 - 1.0 |

| Tert-butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | Potential Anticancer | Human Cancer Cell Lines | TBD |

Q & A

Q. What hydrogen-bonding motifs dominate its solid-state structure?

- Methodological Answer : Analyze crystal packing using Mercury software. Identify motifs like R₂²(8) rings (N–H···O bonds between hydrazine and carbonyl groups) or C–H···π interactions involving the 4-methylbenzoyl group .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s reactivity in cross-coupling or cyclization reactions.

- Biological Activity : No published studies on its direct antimicrobial or enzyme-inhibitory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.